molecular formula C13H23ClN4O B020104 rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol CAS No. 75166-65-3

rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Cat. No.: B020104
CAS No.: 75166-65-3
M. Wt: 286.8 g/mol
InChI Key: SBFQZPXJGBALKB-UHFFFAOYSA-N
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Description

Cevimeline hydrochloride is a synthetic analog of the natural alkaloid muscarine. It is primarily used in the treatment of dry mouth (xerostomia) and Sjögren’s syndrome. This compound acts as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors M1 and M3, which are involved in stimulating the secretion of saliva and sweat .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cevimeline hydrochloride is synthesized through a series of chemical reactions starting from cis-2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. The process involves the treatment of a cis/trans mixture of isomers with an organic sulfonic acid to generate a less soluble acid addition salt enriched in the cis-isomer. Recrystallization or pulping using various organic solvents allows for the enrichment of the cis-isomer by filtration. This cis-isomer is then converted into the hydrochloride salt by treatment with a base followed by hydrochloric acid salt formation .

Industrial Production Methods

The industrial production of cevimeline hydrochloride involves the preparation and purification of the cis-isomer of 2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. This process ensures the production of a stable and high-quality product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Cevimeline hydrochloride primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of cevimeline, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Cevimeline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of muscarinic agonists and their interactions with receptors.

    Biology: Research on cevimeline hydrochloride helps in understanding the physiological and biochemical pathways involved in salivary secretion.

    Medicine: It is extensively studied for its therapeutic effects in treating xerostomia and Sjögren’s syndrome. .

    Industry: The compound is used in the development of new pharmaceuticals targeting muscarinic receptors.

Mechanism of Action

Cevimeline hydrochloride exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3. The activation of M1 receptors, which are common in secretory glands, results in increased secretion from these glands. The M3 receptors, found on smooth muscles and various glands, stimulate secretion in salivary glands and cause smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Pilocarpine: Another muscarinic agonist used for treating dry mouth.

    Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect compared to cevimeline.

Uniqueness

Cevimeline hydrochloride is unique due to its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating salivary secretion. Unlike pilocarpine and bethanechol, cevimeline has a more targeted action, which reduces the likelihood of side effects associated with non-specific muscarinic activation .

Properties

IUPAC Name

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQZPXJGBALKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974690
Record name 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59262-85-0
Record name NSC272455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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